2-chloro-N,N-dipropylbutanamide
Overview
Description
2-chloro-N,N-dipropylbutanamide is a useful research compound. Its molecular formula is C10H20ClNO and its molecular weight is 205.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Antineoplastic Agent Development : The study of glyceride derivatives of chlorambucil, a related compound, explores their use as orally administrable antineoplastic drugs with lymphotropic properties. These derivatives demonstrate increased efficacy and reduced toxicity in leukemia models, suggesting a potential pathway for developing new cancer treatments using similar chemical modifications (Garzon-Aburbeh et al., 1983).
Herbicidal Activity : The design and synthesis of thiadiazolopyrimidine derivatives bearing chiral 2-(4-chlorophenyl)-3-methylbutyric acid moieties, which exhibit moderate inhibitory activities against various weeds, demonstrate the role of chiral active units in enhancing herbicidal efficacy. This research highlights the importance of structural modifications in developing more effective and selective herbicides (Duan et al., 2010).
Material Science Applications
Nanoparticle Development for Photodynamic Therapy : The creation of chitosan nanoparticles for the delivery of Chlorin e6, a photosensitizer used in photodynamic therapy (PDT), underscores the significance of nanoparticle carriers in enhancing the biocompatibility and therapeutic efficacy of PDT agents. Such advancements in material science offer promising routes for improving cancer treatment modalities (Ding et al., 2018).
Environmental Science Applications
Photoreduction Studies : The use of diphenylcarbazide in the photoreduction of 2,6-dichlorophenolindophenol by chloroplasts and subchloroplast fragments provides insights into photosystem 2 reactions. Such studies contribute to our understanding of plant physiology and environmental interactions, with potential implications for agricultural science and environmental monitoring (Vernon & Shaw, 1969).
Properties
IUPAC Name |
2-chloro-N,N-dipropylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClNO/c1-4-7-12(8-5-2)10(13)9(11)6-3/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDACUHDGEOFCAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(CC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.